molecular formula C6H13NO2 B2795592 (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol CAS No. 2309432-96-8

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol

Cat. No. B2795592
CAS RN: 2309432-96-8
M. Wt: 131.175
InChI Key: BDSBFIFRKYDPOQ-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a chiral amino alcohol that has been extensively studied for its potential applications in various fields of science. This compound is also known as D-ribose or 2-amino-3,4-dihydroxybutane, and it has a molecular formula of C5H11NO3.

Scientific Research Applications

Enantioselective Synthesis and Biological Activity

  • Catalytic Enantioselective Synthesis : (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a structural motif in chiral oxindoles, which are significant in natural products, drugs, and pharmaceutically active compounds. The catalytic enantioselective synthesis of 3,3-disubstituted oxindoles, including methods for preparing 3-substituted 3-hydroxyoxindoles, demonstrates the importance of this compound in synthesizing bioactive molecules with high enantioselectivity (Cao, Zhou, & Zhou, 2018).

Oxidative Stress and Antioxidant Activity

  • Oxidative Stress Inhibition : Studies on oxidized lipid/amino acid reaction products (OLAARPs) show antioxidative activities in various systems, suggesting potential roles in inhibiting oxidative stress and delaying damage caused by reactive oxygen species. This highlights the broader implications of amino acids in oxidative stress and potential therapeutic applications (Zamora, Alaiz, & Hidalgo, 1997).

Pharmaceutical Applications

  • Pharmaceutical Drug Synthesis : The use of amino acids in cascade reactions for preparing highly reactive olefin species demonstrates their application in synthesizing biologically active products. This includes pharmaceutical drugs, drug intermediates, and ingredients, showcasing the versatility of amino acids like (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol in medicinal chemistry (Ramachary, Kishor, & Reddy, 2008).

Bioisostere Applications

  • Bioisostere for Carboxylic Acid : Investigations into oxetan-3-ol and its derivatives, including (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol, as potential surrogates for the carboxylic acid functional group, reveal their promise in drug design as isosteric replacements. This has implications for the development of new drugs with modified pharmacokinetic or pharmacodynamic properties (Lassalas et al., 2017).

Synthesis of Amino Sugars

  • Synthesis of Amino Sugars and Mimetics : Research involving 1,2-oxazines for the synthesis of amino sugars and mimetics demonstrates the importance of compounds like (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol in creating novel carbohydrate derivatives, potentially useful in anti-inflammatory applications (Pfrengle & Reissig, 2010).

Peptide Studies

  • Peptide Synthesis and Structure Analysis : The use of amino acids in peptide synthesis and structure analysis, such as the incorporation of TOAC, a spin label amino acid, in peptides, highlights the utility of structurally similar compounds in understanding peptide dynamics and secondary structure. This has broad implications for peptide-based drug design and understanding protein interactions (Schreier et al., 2012).

properties

IUPAC Name

(3S,4R)-4-(2-aminoethyl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-2-1-5-3-9-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSBFIFRKYDPOQ-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.